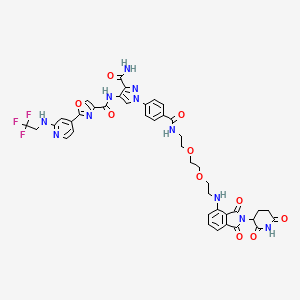

PROTAC IRAK4 degrader-4

CAS No.:

Cat. No.: VC16029439

Molecular Formula: C41H38F3N11O10

Molecular Weight: 901.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C41H38F3N11O10 |

|---|---|

| Molecular Weight | 901.8 g/mol |

| IUPAC Name | N-[3-carbamoyl-1-[4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylcarbamoyl]phenyl]pyrazol-4-yl]-2-[2-(2,2,2-trifluoroethylamino)pyridin-4-yl]-1,3-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C41H38F3N11O10/c42-41(43,44)21-49-30-18-23(10-11-47-30)38-51-28(20-65-38)36(59)50-27-19-54(53-33(27)34(45)57)24-6-4-22(5-7-24)35(58)48-13-15-64-17-16-63-14-12-46-26-3-1-2-25-32(26)40(62)55(39(25)61)29-8-9-31(56)52-37(29)60/h1-7,10-11,18-20,29,46H,8-9,12-17,21H2,(H2,45,57)(H,47,49)(H,48,58)(H,50,59)(H,52,56,60) |

| Standard InChI Key | LFOAFZGTRKLOHG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)C4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F |

Introduction

Chemical and Structural Characteristics of PROTAC IRAK4 Degrader-4

Molecular Composition and Synthesis

PROTAC IRAK4 degrader-4 (CAS 2360528-45-4) is a bifunctional small molecule with the chemical formula . Its structure integrates three critical components:

-

IRAK4 inhibitor moiety: Derived from a potent kinase inhibitor (compound 1) with an IC of 70 nM against IRAK4 .

-

CRBN E3 ligase ligand: Pomalidomide, which recruits the cereblon ubiquitin ligase complex.

-

PEG2 linker: A polyethylene glycol spacer connecting the two ligands, optimized for ternary complex formation .

The synthesis involves coupling the IRAK4-targeting moiety (acid 12) with pomalidomide-derived amines (15a–i) using EDCI/HOBt-mediated amidation. Molecular docking studies confirmed that the 2,2-dimethylpentanoate group of the IRAK4 inhibitor optimally positions the linker without disrupting target binding .

Table 1: Physicochemical Properties of PROTAC IRAK4 Degrader-4

| Property | Value |

|---|---|

| Molecular Weight | 901.8 g/mol |

| Formula | |

| CAS Number | 2360528-45-4 |

| Predicted Density | 1.60 g/cm³ |

| Storage Conditions | -20°C (powder), -80°C (solution) |

Structural Optimization for Degradation Efficacy

Initial PROTAC candidates (2–8) with shorter linkers failed to degrade IRAK4 in OCI-LY10 and TMD8 cells, likely due to insufficient ternary complex stability. Compound 9 (PROTAC IRAK4 degrader-4), featuring a PEG2 linker, achieved >80% IRAK4 degradation at 1 μM in both cell lines . The linker length critically influences:

-

Binding kinetics: Longer linkers facilitate simultaneous engagement of IRAK4 and CRBN.

-

Proteasome recruitment: Optimal spacing ensures efficient ubiquitination and degradation .

Mechanism of Action: Dual Inhibition of Kinase and Scaffolding Functions

Proteasomal Degradation Pathway

PROTAC IRAK4 degrader-4 operates via a three-step mechanism:

-

Target binding: The IRAK4 inhibitor moiety binds the kinase domain with high affinity ( ≈ 10 nM) .

-

E3 ligase recruitment: Pomalidomide recruits CRBN, forming an IRAK4-PROTAC-CRBN ternary complex.

-

Ubiquitination and degradation: The complex catalyzes polyubiquitination of IRAK4, marking it for proteasomal destruction .

Figure 1: Mechanism of IRAK4 Degradation by PROTAC IRAK4 Degrader-4

Key steps in the degradation pathway facilitated by PROTAC IRAK4 degrader-4 .

Validation of Degradation Specificity

-

Proteasome dependence: Pretreatment with MG-132 (1 μM), a proteasome inhibitor, abolished IRAK4 degradation in OCI-LY10 cells .

-

Competitive inhibition: Excess pomalidomide (10 μM) or parent compound 1 (10 μM) blocked degradation, confirming CRBN and IRAK4 binding requirements .

-

Scaffold function disruption: Degradation eliminates IRAK4’s role in MYD88-mediated NF-κB activation, critical in DLBCL pathogenesis .

Preclinical Efficacy in MYD88-Mutant DLBCL Models

In Vitro Degradation and Signaling Inhibition

In OCI-LY10 (MYD88 L265P) cells:

-

Dose-dependent degradation: DC (50% degradation concentration) of 0.3 μM at 24 hours .

-

NF-κB suppression: Reduced phospho-IκBα levels by 70% at 1 μM .

-

Antiproliferative activity: IC = 4.6 μM vs. >50 μM for kinase inhibitor 1 .

Table 2: Comparative Efficacy in DLBCL Cell Lines

| Cell Line | IRAK4 DC (μM) | NF-κB Inhibition (%) | IC (μM) |

|---|---|---|---|

| OCI-LY10 | 0.3 | 70 | 4.6 |

| TMD8 | 0.5 | 65 | 7.6 |

Selectivity and Off-Target Profiling

PROTAC IRAK4 degrader-4 showed minimal activity in MYD88 wild-type cells (IC > 50 μM), underscoring selectivity for mutant-driven malignancies . Proteomic analyses are pending to confirm absence of off-target degradation .

Advantages Over Traditional Kinase Inhibitors

Dual Functional Inhibition

While IRAK4 kinase inhibitors (e.g., compound 1) only block enzymatic activity, PROTAC IRAK4 degrader-4 eliminates both:

-

Kinase activity: Abrogates phosphorylation of downstream targets like IRAK1.

-

Scaffolding function: Disrupts assembly of MYD88-IRAK4 signaling complexes, preventing NF-κB activation .

Enhanced Antiproliferative Effects

In head-to-head comparisons:

-

OCI-LY10 viability: 20% survival with PROTAC vs. 80% with inhibitor 1 at 10 μM .

-

TMD8 apoptosis: 45% Annexin V+ cells with PROTAC vs. 5% with inhibitor 1 .

Therapeutic Implications and Future Directions

Clinical Development Challenges

-

Pharmacokinetics: Optimizing oral bioavailability and brain penetration for CNS lymphomas.

-

Resistance mechanisms: Anticipating mutations in IRAK4’s degron or CRBN-PROTAC interface.

Combination Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume